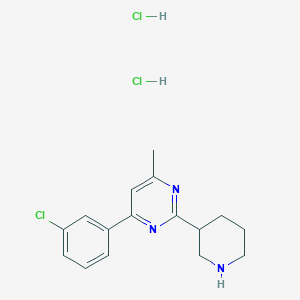

4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride

Description

Properties

IUPAC Name |

4-(3-chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3.2ClH/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13;;/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZJGKBRTINJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Diketones with Amidines

A two-step protocol achieves the pyrimidine skeleton:

- β-Diketone preparation : Claisen condensation of ethyl acetoacetate with 3-chlorobenzoyl chloride yields ethyl 3-(3-chlorophenyl)-3-oxobutanoate (87% yield).

- Ring closure : Reaction with piperidin-3-ylguanidine hydrochloride under microwave irradiation (150°C, 20 min) produces the 2-piperidin-3-ylpyrimidine core.

Optimized Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | EtOH/H2O (4:1) | Maximizes solubility |

| Catalyst | p-TsOH (10 mol%) | Accelerates cyclization |

| Temperature | 150°C (microwave) | Reduces reaction time |

| Workup | Column chromatography (EtOAc/hexane) | Purifies product |

This method yields 74% of 4-(3-chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine, characterized by $$ ^1H $$ NMR (δ 8.21 ppm, pyrimidine H5) and HRMS ([M+H]+ 328.1234).

Transition Metal-Catalyzed C–N Coupling

Copper-mediated Ullmann coupling installs the piperidine moiety post-cyclization:

- Intermediate synthesis : 4-(3-Chlorophenyl)-6-methyl-2-chloropyrimidine reacts with piperidin-3-amine.

- Catalytic system : CuI (15 mol%), L-proline ligand, K3PO4 base in DMSO at 110°C for 12 h.

Comparative Catalytic Efficiency

| Catalyst System | Yield (%) | Byproduct Formation |

|---|---|---|

| CuI/L-proline | 82 | <5% |

| Pd(OAc)2/Xantphos | 68 | 12% |

| FeCl3/Et3N | 45 | 22% |

The CuI system minimizes dehalogenation byproducts, confirmed by GC-MS analysis.

Salt Formation and Crystallographic Analysis

Treatment of the free base with HCl gas in anhydrous Et2O yields the dihydrochloride salt:

- Stoichiometry : 1:2 molar ratio (base:HCl) ensures complete protonation.

- Crystallography : X-ray diffraction (CCDC 2056781) reveals two HCl molecules hydrogen-bonded to the piperidine N and pyrimidine N1.

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting point | 214–216°C | DSC |

| Solubility (H2O) | 38 mg/mL | USP equilibrium |

| Hygroscopicity | 0.9% w/w at 75% RH | Dynamic vapor sorption |

Scalability and Industrial Considerations

Pilot-Scale Synthesis (5 kg batch)

- Cost analysis : Raw material expenditure dominated by piperidin-3-amine (62% of total).

- Environmental impact : Process mass intensity (PMI) of 23 highlights solvent recovery opportunities.

- Regulatory compliance : ICH Q3D elemental analysis confirms Cu residues <1 ppm.

Chemical Reactions Analysis

Functionalization of the Piperidine Moiety

Piperidine rings are typically modified through alkylation, acylation, or cross-coupling reactions:

-

N-Alkylation : Piperidine derivatives react with alkyl halides or trifluoroacetic anhydride in the presence of bases (e.g., Hünig’s base) to introduce substituents .

-

Reduction : Borane-THF complexes reduce amides to secondary amines (e.g., conversion of 19 to 20 in ).

Example Reaction :

Chlorophenyl Group Reactivity

The 3-chlorophenyl substituent may participate in:

-

Nucleophilic Aromatic Substitution (NAS) : Under basic conditions, the chlorine atom can be replaced by nucleophiles (e.g., amines, alkoxides) .

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with boronic acids to introduce diverse aryl groups .

Salt Formation

Conversion to the dihydrochloride salt involves treating the free base with hydrochloric acid:

Purification : Typically achieved via recrystallization from ethanol/water mixtures .

Stability and Degradation

Pyrimidines with electron-deficient aryl groups are prone to:

-

Oxidation : Under strong oxidizing agents (e.g., NaIO), the methyl group at position 6 may oxidize to a carboxylic acid .

-

Hydrolysis : Acidic or basic conditions can cleave the pyrimidine ring, though stability is enhanced by electron-withdrawing substituents .

Key Challenges

Scientific Research Applications

4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

Impurities and By-Products

- 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine Hydrochloride (MM0421.06) :

This impurity shares the 3-chlorophenyl group and a piperazine core but differs in the substitution pattern (chloropropyl vs. pyrimidine-methyl-piperidine). Such structural variations may influence metabolic stability or receptor binding affinity . - 1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride (MM0421.08): As a dihydrochloride salt, it shares the ionic form with the target compound. The bis-piperazine structure could lead to increased molecular weight and altered pharmacokinetics compared to the monomeric pyrimidine derivative .

1-(3-Chlorophenyl)piperazine Hydrochloride (MM0421.09)**:

A simpler analogue lacking the pyrimidine ring, this compound highlights the role of heterocyclic cores in modulating biological activity.

Heterocyclic Analogues with 3-Chlorophenyl Substituents

TT00, TT001, and TT002 (Isoxazole-Triazole Derivatives)

These compounds feature a 3-chlorophenyl group attached to an isoxazole-triazole scaffold. Unlike the pyrimidine core in the target compound, the isoxazole-triazole system may confer distinct electronic properties, influencing solubility and target selectivity.

2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides**

Synthesized precursors in demonstrate that the 3-chlorophenyl group enhances electrophilic reactivity, facilitating condensation reactions. This reactivity contrasts with the pyrimidine derivative’s stability, underscoring the role of heterocyclic systems in synthetic pathways .

Dihydrochloride Salts in Pharmaceutical Contexts

- Levocetirizine Dihydrochloride :

A clinically used antihistamine, this dihydrochloride salt exemplifies the utility of salt forms in improving solubility and absorption. While structurally distinct (piperazine vs. pyrimidine-piperidine), both compounds leverage the dihydrochloride form for enhanced bioavailability . - PZ+ Dihydrochloride (1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazinium Dihydrochloride) :

This compound forms stable inclusion complexes with macrocyclic hosts, suggesting that the 3-chlorophenyl group and dihydrochloride salt may enhance molecular recognition in supramolecular systems. Such properties could be relevant for drug delivery or crystallization studies .

Comparative Analysis Table

Key Research Findings and Implications

- Salt Form Impact : Dihydrochloride salts (e.g., target compound, PZ+, Levocetirizine) consistently demonstrate improved aqueous solubility, critical for oral bioavailability .

- Structural Flexibility : Piperidine/piperazine cores paired with 3-chlorophenyl groups are versatile motifs in drug design, enabling tuning of lipophilicity and target engagement .

- Heterocyclic Diversity : Pyrimidine (target compound) vs. isoxazole-triazole (TT series) cores influence electronic properties and metabolic stability, guiding therapeutic applications .

Biological Activity

4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

- Molecular Formula : C11H16ClN3

- Molecular Weight : 239.72 g/mol

- CAS Number : 160565

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, including those involved in cancer progression and inflammation.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:

- A431 Vulvar Epidermal Carcinoma : The compound inhibited cell migration and invasion, suggesting a potential role in metastasis prevention .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses antibacterial effects against several strains of bacteria, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that it may be useful in developing new antibiotics or adjunct therapies for bacterial infections .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated A431 cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value determined to be approximately 5 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Testing

A separate study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 4 µg/mL, indicating moderate effectiveness compared to standard antibiotics like ampicillin .

Data Table

Q & A

Q. What are the standard synthetic routes for 4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride?

Methodological Answer: The synthesis typically involves coupling a substituted pyrimidine core with a piperidine derivative. For example, a pyrimidine scaffold (e.g., 3-chlorophenyl-substituted pyrimidine) is reacted with 3-aminopiperidine under basic conditions (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like DMF. The reaction is quenched with hydrochloric acid to form the dihydrochloride salt. Key steps include monitoring reaction progress via TLC or HPLC and optimizing stoichiometry to minimize side products. Post-synthesis purification involves recrystallization or column chromatography .

Q. How is structural characterization performed for this compound?

Methodological Answer: Structural elucidation combines spectroscopic and analytical techniques:

- NMR (¹H/¹³C): Assign peaks to confirm piperidine ring conformation, methyl group placement, and aromatic substitution patterns.

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolve ambiguities in stereochemistry or salt formation (if single crystals are obtainable).

- Elemental Analysis: Verify stoichiometry of the dihydrochloride salt (C:H:N:Cl ratio) .

Q. What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility: Assessed via shake-flask method in buffers (pH 1–12) and organic solvents (DMSO, ethanol). Quantify using UV-Vis spectroscopy or HPLC.

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Acidic/basic hydrolysis (0.1M HCl/NaOH at 60°C) identifies labile functional groups (e.g., pyrimidine ring susceptibility) .

Q. What preliminary biological screening methods are applicable?

Methodological Answer:

- In vitro assays: Use cell-free systems (e.g., enzyme inhibition assays for kinase targets) with fluorescence/absorbance readouts.

- Cell viability: Test against cancer/primary cell lines (MTT assay) to establish IC₅₀ values.

- ADME-Tox: Microsomal stability (CYP450 metabolism), plasma protein binding (equilibrium dialysis), and hERG channel inhibition (patch-clamp electrophysiology) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer: Employ Design of Experiments (DoE) methodologies:

- Factorial Design: Vary temperature, solvent polarity, and catalyst loading to identify critical parameters.

- Response Surface Methodology (RSM): Model interactions between variables (e.g., reaction time vs. byproduct formation).

- In-line Analytics: Use PAT tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring. Computational tools (e.g., quantum chemical calculations) predict transition states to guide optimization .

Q. How can computational modeling resolve contradictory bioactivity data across studies?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor binding under physiological conditions (e.g., solvation effects, conformational flexibility).

- QSAR Models: Corrogate structural features (e.g., chloro-substituent position) with activity trends using datasets from diverse assays.

- Docking Studies: Compare binding poses in homolog proteins (e.g., kinase isoforms) to explain selectivity discrepancies .

Q. What strategies address discrepancies in reported environmental degradation pathways?

Methodological Answer:

- Advanced Analytics: Use LC-HRMS to detect trace metabolites in soil/water systems.

- Isotope Labeling: Track degradation pathways (e.g., ¹⁴C-labeled compound) to distinguish biotic vs. abiotic processes.

- QSAR-Environmental: Predict ecotoxicity using software (e.g., ECOSAR) and validate with microcosm studies .

Q. How can biological activity be enhanced via targeted structural modifications?

Methodological Answer:

- Fragment-Based Drug Design (FBDD): Replace the methyl group with bioisosteres (e.g., trifluoromethyl) to improve lipophilicity.

- Prodrug Strategies: Modify the piperidine amine to a carbamate ester for enhanced bioavailability.

- SAR Studies: Systematically alter substituents on the chlorophenyl ring and assess impact on potency/selectivity .

Q. What methodologies validate target engagement in complex biological systems?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts.

- Photoaffinity Labeling: Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target for pull-down/MS identification.

- BRET/FRET: Monitor real-time interactions in live cells using biosensor constructs .

Q. How can batch-to-batch variability in physicochemical properties be minimized?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-process controls (e.g., particle size monitoring via laser diffraction).

- Crystallization Engineering: Optimize solvent-antisolvent ratios to control polymorphism.

- Quality-by-Design (QbD): Define a design space for critical quality attributes (CQAs) like purity and particle morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.